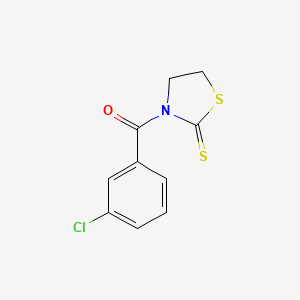

3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione

Description

Properties

IUPAC Name |

(3-chlorophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNOS2/c11-8-3-1-2-7(6-8)9(13)12-4-5-15-10(12)14/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOMPSMXLUJNTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=S)N1C(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101225498 | |

| Record name | (3-Chlorophenyl)(2-thioxo-3-thiazolidinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101225498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134821-23-1 | |

| Record name | (3-Chlorophenyl)(2-thioxo-3-thiazolidinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134821-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chlorophenyl)(2-thioxo-3-thiazolidinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101225498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione in Organic Solvents

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter that influences its shelf-life, formulation development, and manufacturing processes. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of solute-solvent interactions, present detailed experimental protocols for stability assessment, and offer insights into the interpretation of the resulting data. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Introduction: The Significance of Thermodynamic Stability

3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione belongs to the class of thiazolidine-2-thiones, which are versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The N-acyl substitution, in this case with a 3-chlorobenzoyl group, introduces functionalities that are crucial for its intended pharmacological action but may also present challenges to its chemical stability. Understanding the thermodynamic stability of this molecule in different organic solvents is paramount for several reasons:

-

Preformulation Studies: Knowledge of a compound's stability in various solvents is fundamental for the selection of appropriate excipients and the development of a stable dosage form.

-

Process Chemistry: The choice of solvents for synthesis, purification, and crystallization directly impacts the yield and purity of the final product. A thorough understanding of the compound's stability in these solvents can prevent degradation and the formation of impurities.

-

Analytical Method Development: Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), are crucial for the accurate quantification of the API and its degradation products.[3][4] Information on the degradation pathways in different solvents is essential for the development and validation of such methods.

-

Regulatory Compliance: Regulatory agencies require comprehensive stability data to ensure the safety and efficacy of a drug product throughout its shelf life.

This guide will provide a systematic approach to investigating the thermodynamic stability of 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione, enabling researchers to make informed decisions throughout the drug development lifecycle.

Theoretical Considerations: Solute-Solvent Interactions and Degradation Pathways

The thermodynamic stability of a solute in a solvent is governed by the Gibbs free energy change (ΔG) of the system. A negative ΔG indicates a spontaneous process, such as dissolution or a degradation reaction. The key factors influencing the stability of 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione in organic solvents include:

-

Solvent Properties: The polarity, proticity, and dielectric constant of the solvent play a crucial role in solvating the molecule and influencing the transition states of potential degradation reactions.

-

Molecular Structure: The presence of the electrophilic carbonyl group in the benzoyl moiety and the thiazolidine-2-thione ring, which contains heteroatoms, makes the molecule susceptible to certain degradation pathways.[5]

Based on the structure of 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione, two primary degradation pathways can be hypothesized:

-

Hydrolysis: The amide bond is susceptible to hydrolysis, particularly in the presence of nucleophilic species or under acidic/basic conditions. This would lead to the formation of 3-chlorobenzoic acid and 1,3-thiazolidine-2-thione.

-

Solvolysis: In protic solvents (e.g., alcohols), solvolysis of the amide bond can occur, resulting in the formation of the corresponding ester of 3-chlorobenzoic acid and 1,3-thiazolidine-2-thione.

The following diagram illustrates these potential degradation pathways.

Caption: Potential Degradation Pathways.

Experimental Assessment of Thermodynamic Stability

A comprehensive assessment of the thermodynamic stability of 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione involves a multi-pronged approach, utilizing various analytical techniques to monitor the degradation of the parent compound and the formation of degradation products over time and under different stress conditions.

Selection of Organic Solvents

The choice of organic solvents for the stability study should cover a range of polarities and proticities to provide a comprehensive understanding of the compound's behavior. A suggested list of solvents is provided in the table below.

| Solvent | Polarity Index (Snyder) | Type | Dielectric Constant (20°C) |

| Acetonitrile | 5.8 | Aprotic, Polar | 37.5 |

| Methanol | 5.1 | Protic, Polar | 32.7 |

| Ethanol | 4.3 | Protic, Polar | 24.5 |

| Isopropanol | 3.9 | Protic, Polar | 19.9 |

| Dichloromethane | 3.1 | Aprotic, Polar | 9.1 |

| Tetrahydrofuran | 4.0 | Aprotic, Polar | 7.6 |

| Toluene | 2.4 | Aprotic, Nonpolar | 2.4 |

| Heptane | 0.1 | Aprotic, Nonpolar | 1.9 |

Table 1: Selected Organic Solvents for Stability Studies.

Experimental Workflow

The following diagram outlines a robust workflow for assessing the thermodynamic stability of the target compound.

Caption: Experimental Workflow for Stability Assessment.

Detailed Experimental Protocols

Rationale: A validated stability-indicating HPLC method is the cornerstone of a reliable stability study.[3][4] It must be able to separate the parent compound from its degradation products and any potential impurities.

Step-by-Step Methodology:

-

Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is versatile for a wide range of small molecules.[6]

-

Mobile Phase Optimization:

-

Begin with a gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Adjust the gradient profile and the pH of the aqueous phase to achieve optimal separation of all peaks.

-

-

Forced Degradation Studies:

-

Subject the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.

-

Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are resolved from the parent peak.

-

-

Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7][8]

Rationale: This study provides quantitative data on the rate of degradation at different temperatures, which is essential for determining the thermodynamic activation parameters of the degradation process.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione in each of the selected organic solvents at a known concentration (e.g., 1 mg/mL).

-

Incubation: Place sealed vials of each solution in temperature-controlled chambers at a minimum of three different temperatures (e.g., 40°C, 50°C, and 60°C).

-

Time-Point Sampling: At specified time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours), withdraw an aliquot from each vial.

-

HPLC Analysis: Immediately analyze the samples using the validated stability-indicating HPLC method to determine the concentration of the parent compound remaining.

-

Data Analysis:

-

Plot the natural logarithm of the concentration of the parent compound versus time for each temperature.

-

If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be equal to the negative of the rate constant (k).

-

Use the Arrhenius equation (ln(k) = ln(A) - Ea/RT) to determine the activation energy (Ea) for the degradation in each solvent.

-

Data Presentation and Interpretation

The data obtained from the isothermal stability studies can be used to calculate the thermodynamic activation parameters, which provide insight into the mechanism of the degradation reaction.

Table 2: Hypothetical First-Order Degradation Rate Constants (k) for 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione in Various Solvents.

| Solvent | k at 40°C (s⁻¹) | k at 50°C (s⁻¹) | k at 60°C (s⁻¹) |

| Acetonitrile | 1.2 x 10⁻⁶ | 3.5 x 10⁻⁶ | 9.8 x 10⁻⁶ |

| Methanol | 5.8 x 10⁻⁶ | 1.5 x 10⁻⁵ | 3.9 x 10⁻⁵ |

| Ethanol | 4.1 x 10⁻⁶ | 1.1 x 10⁻⁵ | 2.9 x 10⁻⁵ |

| Dichloromethane | 8.9 x 10⁻⁷ | 2.7 x 10⁻⁶ | 7.9 x 10⁻⁶ |

| Heptane | 1.5 x 10⁻⁷ | 4.8 x 10⁻⁷ | 1.5 x 10⁻⁶ |

From the rate constants, the thermodynamic activation parameters can be calculated using the Eyring equation.

Table 3: Hypothetical Thermodynamic Activation Parameters for the Degradation of 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione.

| Solvent | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ at 25°C (kJ/mol) |

| Acetonitrile | 85.3 | -45.2 | 98.8 |

| Methanol | 78.1 | -60.5 | 96.1 |

| Ethanol | 79.5 | -55.8 | 96.1 |

| Dichloromethane | 88.2 | -38.9 | 99.8 |

| Heptane | 95.4 | -25.1 | 102.9 |

Interpretation of Results:

-

A higher activation enthalpy (ΔH‡) suggests that more energy is required to reach the transition state, indicating greater stability.

-

A more negative activation entropy (ΔS‡) suggests a more ordered transition state, which can be influenced by the solvent's ability to organize around the transition state complex.

-

The Gibbs free energy of activation (ΔG‡) provides a direct measure of the stability of the compound in a given solvent at a specific temperature. A higher ΔG‡ corresponds to a more stable system.

Based on the hypothetical data, 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione is most stable in heptane and least stable in methanol and ethanol, suggesting that protic solvents may facilitate its degradation, likely through solvolysis.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to evaluating the thermodynamic stability of 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione in organic solvents. By combining theoretical considerations with robust experimental protocols and detailed data analysis, researchers can gain a thorough understanding of the compound's stability profile. This knowledge is indispensable for making informed decisions throughout the drug development process, from lead optimization and formulation to manufacturing and regulatory submission. The methodologies described herein are not only applicable to the title compound but can also be adapted for the stability assessment of other novel chemical entities.

References

-

ResearchGate. (n.d.). Proposed degradation pathways of THIA and associated enzymes. Retrieved February 15, 2026, from [Link]

-

PubMed. (2010). Stability-indicating validated HPLC method for simultaneous determination of oral antidiabetic drugs from thiazolidinedione and sulfonylurea groups in combined dosage forms. Journal of AOAC International, 93(4), 1086-1092. Retrieved February 15, 2026, from [Link]

-

SIELC Technologies. (n.d.). Separation of Thiazolidine on Newcrom R1 HPLC column. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2010). Stability-Indicating Validated HPLC Method for Simultaneous Determination of Oral Antidiabetic Drugs from Thiazolidinedione and Sulfonylurea Groups in Combined Dosage Forms. Retrieved February 15, 2026, from [Link]

-

AKJournals. (n.d.). HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. Retrieved February 15, 2026, from [Link]

-

Wang, M. X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS ONE, 17(5), e0268531. Retrieved February 15, 2026, from [Link]

-

PLOS One. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2021). Comparative analysis of experimental methods for determining thermodynamic parameters of formation of multi-component molecular crystals: Benefits and limitations. Retrieved February 15, 2026, from [Link]

-

ChemRxiv. (n.d.). A Free Energy Perturbation Approach to Estimate the Intrinsic Solubilities of Drug-like Small Molecules. Retrieved February 15, 2026, from [Link]

-

Journal of Advanced Scientific Research. (n.d.). A BRIEF REVIEW ON THIAZOLIDINONES AND AZETIDINONES: SYNTHESIS AND BIOLOGICAL ACTIVITIES. Retrieved February 15, 2026, from [Link]

-

Solubility of Things. (n.d.). Thiazolidine-2-thione. Retrieved February 15, 2026, from [Link]

-

PubMed. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Journal of Pharmaceutical Sciences, 103(7), 2174-2182. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones. Retrieved February 15, 2026, from [Link]

-

Frontiers. (2022). Assessing Bioavailability and Bioactivity of 4-Hydroxythiazolidine-2-Thiones, Newly Discovered Glucosinolate Degradation Products Formed During Domestic Boiling of Cabbage. Retrieved February 15, 2026, from [Link]

-

The Journal of Chemical Physics. (2024). Emerging experimental methods to study the thermodynamics of biomolecular condensate formation. Retrieved February 15, 2026, from [Link]

-

PubMed. (1988). [UV-spectrophotometry in drug control. 39. Spectrophotometric behavior of substances with chromophores and auxochromes in aliphatic chains, in saturated heterocyclics and the heterocyclic compounds: furan, imidazole, thiazole, thiadiazole and oxadiazole]. Pharmazie, 43(6), 424-428. Retrieved February 15, 2026, from [Link]

-

ScienceDirect. (2013). Spectrophotometric and spectrofluorimetric studies of novel heterocyclic Schiff base dyes. Journal of Molecular Structure, 1051, 243-251. Retrieved February 15, 2026, from [Link]

-

Semantic Scholar. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Retrieved February 15, 2026, from [Link]

-

SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved February 15, 2026, from [Link]

-

HunterLab. (2022). Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. Retrieved February 15, 2026, from [Link]

-

Walsh Medical Media. (2022). UV Visible Spectroscopy and Drug Stability of Pharmaceutical Analysis. Retrieved February 15, 2026, from [Link]

-

Wiley Online Library. (n.d.). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Mechanism for the formation of thiazolidine-2-thiones. Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Atropisomerism in 3-arylthiazolidine-2-thiones. A combined dynamic NMR and dynamic HPLC study. Retrieved February 15, 2026, from [Link]

-

Semantic Scholar. (2020). Solubility of Benzanilide Crystals in Organic Solvents. Retrieved February 15, 2026, from [Link]

-

MDPI. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2015). synthesis of new thiazolidine-2,4-dione derivatives and their antimicrobial and antitubercular activity. Retrieved February 15, 2026, from [Link]

-

MDPI. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Retrieved February 15, 2026, from [Link]

-

MedCrave. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. Retrieved February 15, 2026, from [Link]

Sources

- 1. sciensage.info [sciensage.info]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Stability-indicating validated HPLC method for simultaneous determination of oral antidiabetic drugs from thiazolidinedione and sulfonylurea groups in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 6. Separation of Thiazolidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. akjournals.com [akjournals.com]

- 8. researchgate.net [researchgate.net]

Literature review of thiazolidine-2-thione derivatives in organic synthesis

Executive Summary

Thiazolidine-2-thiones (TTs) represent a class of "soft" chiral auxiliaries that offer distinct mechanistic advantages over the traditional "hard" oxazolidinones (Evans auxiliaries). While structurally similar, the presence of the thione sulfur atom fundamentally alters the electronic landscape of the scaffold, enabling chemoselective cleavage under mild conditions , direct amidation without Lewis acids , and tunable stereoselectivity via titanium enolates (the Crimmins method). This guide provides a technical deep-dive into the synthesis, mechanistic logic, and experimental application of TTs in complex molecule synthesis.

Part 1: Structural Fundamentals & Synthesis

The "Soft" Sulfur Advantage

The utility of the thiazolidine-2-thione scaffold stems from the electronic properties of the C=S bond compared to the C=O bond in oxazolidinones.

-

Bond Length & orbital overlap: The C=S bond is longer (~1.6 Å) than C=O (~1.2 Å), leading to different orbital overlap with the nitrogen lone pair.

-

Leaving Group Ability: The thione is a "softer" nucleophile and a better leaving group. The pKa of the conjugate acid of the thiazolidine-2-thione anion is lower than that of the oxazolidinone, making the N-acyl bond significantly more reactive toward nucleophiles (amines, borohydrides) while remaining stable to acids.

-

Chromophore: The bright yellow color of N-acyl thiazolidine-2-thiones (

nm) serves as a built-in indicator. The reaction progress (e.g., cleavage to an amide) can be monitored visually as the solution turns from yellow to colorless.

Synthesis of the Scaffold

The most robust route to the chiral scaffold utilizes amino alcohols derived from amino acids (e.g., valine, phenylalanine) reacting with carbon disulfide.

Protocol: Synthesis of (S)-4-Isopropyl-1,3-thiazolidine-2-thione

-

Reagents: (S)-Valinol (1.0 equiv),

(2.6 equiv), KOH (2.7 equiv). -

Conditions: Reflux in Ethanol/Water (1:1) for 72 hours.

-

Purification: Acidification followed by extraction. Recrystallization is often unnecessary as yields typically exceed 90%.

-

Note: The reaction proceeds via an intermediate oxazolidine-2-thione which rearranges to the thermodynamically stable thiazolidine-2-thione. Extended reflux is critical to ensure complete rearrangement.

Part 2: The Crimmins & Nagao Legacies (Aldol & Alkylation)

The Crimmins Effect: Tunable Selectivity

Professor Michael Crimmins revolutionized the use of TTs by demonstrating that a single chiral auxiliary could access both syn-aldol diastereomers simply by altering the stoichiometry of the Lewis acid and base. This is in sharp contrast to Evans auxiliaries, which typically require switching the metal center (B vs Ti) or the auxiliary enantiomer to reverse selectivity.

Mechanism:

-

Chelated Transition State (Evans-Syn): Uses 1.0 equiv

and 1.0 equiv amine (e.g., (-)-sparteine or DIPEA). The titanium coordinates to both the enolate oxygen and the thione sulfur, locking the conformation. -

Non-Chelated Transition State (Non-Evans-Syn): Uses 1.0 equiv

and 2.0 equiv amine. The excess base or the specific nature of the complex prevents the thione sulfur from chelating, flipping the enolate face exposure.

The Nagao Advantage: Acetate Aldols

While Evans auxiliaries excel with propionates (substituted enolates), they often show poor diastereoselectivity with acetate enolates (unsubstituted). The Nagao auxiliary (4-isopropyl-thiazolidine-2-thione) provides superior facial bias for acetate aldol reactions, particularly when mediated by Tin(II) or Titanium(IV), often yielding high syn or anti selectivity depending on the specific conditions employed.

Part 3: Chemoselective Acyl Transfer (The "Active Amide")

The N-acyl thiazolidine-2-thione is essentially an activated amide. Unlike oxazolidinones, which often require

Direct Amidation (Self-Validating System)

This reaction is the primary "self-validating" workflow. If the yellow color persists, the reaction is incomplete.

-

Reagent: Primary or secondary amine (1.1 equiv).

-

Solvent:

or EtOH. -

Condition: Room temperature, 1-4 hours.

-

Observation: Yellow solution

Colorless solution + Yellow precipitate (free auxiliary).

Reductive Cleavage

Direct reduction to the aldehyde is achieved with DIBAL-H at -78°C. The "soft" nature of the thione prevents over-reduction to the alcohol more effectively than the oxazolidinone counterpart.

Part 4: Experimental Protocols

Protocol A: Titanium-Mediated Aldol (Crimmins Method)

Target: "Evans-Syn" Adduct

-

Enolization: To a solution of N-propionyl-thiazolidine-2-thione (1.0 mmol) in dry

(10 mL) at -78°C, add -

Base Addition: Add DIPEA (1.1 mmol) dropwise. Stir for 20-30 mins at -78°C.

-

Aldehyde Addition: Add the aldehyde (1.1 mmol) neat or in

. -

Reaction: Stir at -78°C for 1-2 hours.

-

Quench: Add saturated aqueous

. Warm to RT. -

Workup: Extract with

, dry over

Protocol B: Direct Amidation (Cleavage)

-

Setup: Dissolve the purified aldol adduct (containing the TT auxiliary) in

(0.1 M). -

Addition: Add benzylamine (1.5 equiv).

-

Monitor: Stir at RT. The intense yellow color will fade.

-

Completion: Once colorless, wash with 1M HCl (to remove excess amine) and 1M NaOH (to remove the cleaved free thione auxiliary).

-

Result: The organic layer contains the pure amide.

Part 5: Visualization & Logic Mapping

Thiazolidine-2-thione Versatility Map

This diagram illustrates the central role of the TT scaffold and its divergent transformation pathways.

Caption: The "Yellow-to-Colorless" workflow: The central N-Acyl intermediate allows divergent access to amides, aldehydes, and esters under mild conditions.

Crimmins Transition State Switching

This diagram visualizes the mechanistic switch between chelated and non-chelated states controlled by stoichiometry.

Caption: Stoichiometric control of Titanium(IV) enolates allows access to both syn-diastereomers from a single auxiliary enantiomer.

Part 6: Quantitative Comparison

| Feature | Evans Oxazolidinone | Thiazolidine-2-thione (Nagao/Crimmins) |

| Heteroatom | Oxygen (Hard) | Sulfur (Soft) |

| Color | Colorless | Bright Yellow (Visual Indicator) |

| Cleavage to Amide | Difficult ( | Easy (Direct aminolysis, no Lewis Acid) |

| Aldol Selectivity | Fixed by auxiliary chirality | Tunable via Ti stoichiometry |

| Acetate Aldol | Poor Selectivity | High Selectivity (Nagao conditions) |

| Reduction | Requires care to avoid over-reduction | Clean reduction to Aldehyde |

References

-

Delaunay, D., & Toupet, L. (1986). Synthesis of (S)-4-isopropyl-1,3-thiazolidine-2-thione. Organic Syntheses , 76, 57. [Link]

-

Crimmins, M. T., King, B. W., & Tabet, E. A. (1997). Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones: Dependence of Selectivity on Amine Base and Lewis Acid Stoichiometry. Journal of the American Chemical Society , 119(33), 7883–7884. [Link]

-

Nagao, Y., Hagiwara, Y., Kumagai, T., et al. (1986). New C-4-chiral 1,3-thiazolidine-2-thiones: excellent chiral auxiliaries for highly diastereo-controlled aldol-type reactions of acetic acid. The Journal of Organic Chemistry , 51(12), 2391–2393. [Link]

-

Crimmins, M. T., & Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters , 2(6), 775–777. [Link]

-

Velasco, J., et al. (2022). Direct and Asymmetric Aldol Reactions of N-Azidoacetyl-1,3-thiazolidine-2-thione Catalyzed by Chiral Nickel(II) Complexes. Chemistry – A European Journal , 28(38). [Link]

Solubility data for 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione in polar vs non-polar solvents

Executive Summary

Understanding the solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is fundamental to drug development and process chemistry. Poor solubility can impede formulation, compromise bioavailability, and create significant hurdles in manufacturing. This guide provides an in-depth framework for characterizing the solubility of 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione, a heterocyclic compound of interest, across a spectrum of polar and non-polar solvents. We will explore the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and discuss the interpretation of solubility data. This document is intended for researchers, chemists, and formulation scientists who require a comprehensive understanding of how to systematically evaluate the solubility of such compounds.

Introduction to 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione and its Solubility

The compound 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione belongs to the thiazolidinone class of heterocyclic molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active agents, exhibiting activities such as antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] The specific structure of 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione, featuring a substituted benzoyl group and a thiazolidine-2-thione core, suggests a nuanced solubility profile that is critical to define for its potential applications.

Solubility dictates the choice of solvents for synthesis and purification, influences the selection of excipients for formulation, and is a primary determinant of a drug's absorption and bioavailability.[4] For instance, derivatives of the parent compound, 2,4-thiazolidinedione, are noted to be only sparingly soluble in many common organic solvents, which can present challenges in their application.[5] Therefore, a systematic evaluation of the solubility of 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione in various solvents is not merely an academic exercise but a crucial step in its development pathway.

Theoretical Framework: The Science of Dissolution

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage implies that substances with similar intermolecular forces are more likely to be soluble in one another. To move beyond this qualitative understanding, we can employ more quantitative measures of solvent and solute properties.

Solvent Polarity

Solvent polarity is a general measure of a solvent's ability to solvate solutes. It arises from a combination of factors, including dipole moment, dielectric constant, and hydrogen bonding capability. Solvents are broadly classified as polar or non-polar.

-

Polar Solvents: These can be further divided into protic (containing an O-H or N-H bond, e.g., water, ethanol) and aprotic (lacking such a bond, e.g., acetone, DMSO). They are effective at dissolving polar and ionic compounds.

-

Non-Polar Solvents: These solvents have low dielectric constants and are not effective at solvating charged species (e.g., hexane, toluene). They are primarily used to dissolve non-polar, lipophilic compounds.

A useful metric for quantifying polarity is the Polarity Index (P') , which provides a relative measure of a solvent's polarity.[6][7][8]

Hansen Solubility Parameters (HSP)

For a more sophisticated prediction of solubility, Hansen Solubility Parameters (HSP) offer a powerful three-dimensional model.[9][10] The total cohesive energy of a substance is divided into three components, each corresponding to a specific type of intermolecular interaction:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every molecule, both solute and solvent, can be assigned these three parameters. The principle is that substances with similar HSP values are likely to be miscible.[9][11] The "distance" (Ra) between the HSP of a solute and a solvent can be calculated, and a smaller distance implies a higher likelihood of dissolution.[12] This method is particularly valuable in industries like paints and coatings and is increasingly applied in pharmaceuticals for predicting polymer-drug miscibility and solvent selection.[9][11]

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and is recommended by regulatory bodies like the International Council for Harmonisation (ICH).[13]

Materials and Equipment

-

Solute: 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione (CAS No. 134821-23-1)[14]

-

Solvents: A representative range of solvents with varying polarities (e.g., Water, Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

-

Equipment:

-

Analytical balance

-

Scintillation vials or stoppered flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Calibrated volumetric flasks and pipettes.

-

Experimental Protocol: The Shake-Flask Method

The following protocol outlines the steps to determine the equilibrium solubility of the target compound.

-

Preparation: Add an excess amount of 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione to a series of vials, each containing a known volume (e.g., 5 mL) of a specific solvent. The key is to ensure a solid phase remains after equilibrium is reached, indicating saturation.[15]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance).[16][17] Agitate the samples for a sufficient period to ensure thermodynamic equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system.[13][15] It is advisable to test multiple time points (e.g., 24h, 48h) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.[15] This step is critical to prevent artificially high concentration readings.

-

Quantification:

-

Prepare a series of standard solutions of the compound in a suitable solvent (in which it is highly soluble, like acetonitrile or DMSO) of known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, typically HPLC-UV.[15]

-

Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).

-

Determine the concentration of the compound in the saturated supernatant by interpolating its peak area from the calibration curve. This concentration represents the thermodynamic solubility.

-

-

Solid Phase Analysis (Optional but Recommended): Analyze the residual solid from the experiment using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm that no solid-phase transformations (e.g., polymorphism, solvation) occurred during the experiment.[15]

Visualization of the Experimental Workflow

The shake-flask method can be visualized as a clear, sequential process.

Caption: Experimental workflow for the shake-flask solubility determination method.

Solubility Data and Interpretation

While specific experimental data for 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione is not publicly available, we can present a hypothetical but chemically plausible dataset to illustrate how results should be structured and interpreted. The expected trend is that solubility will be higher in solvents with similar polarity and HSP to the solute.

Table 1: Hypothetical Solubility of 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione at 25°C

| Solvent | Solvent Type | Polarity Index (P')[6][8] | Hypothetical Solubility (mg/mL) |

| n-Hexane | Non-Polar | 0.1 | < 0.1 |

| Toluene | Non-Polar | 2.4 | 1.5 |

| Dichloromethane | Polar Aprotic | 3.1 | 25.0 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 15.0 |

| Acetone | Polar Aprotic | 5.1 | 40.0 |

| Acetonitrile | Polar Aprotic | 5.8 | 35.0 |

| Ethanol | Polar Protic | 4.3 | 5.0 |

| Methanol | Polar Protic | 5.1 | 8.0 |

| Water | Polar Protic | 10.2 | < 0.01 |

Discussion of Results

The hypothetical data in Table 1 suggests that 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione is a compound with low solubility in highly non-polar solvents (Hexane) and extremely polar protic solvents (Water). Its highest solubility is observed in polar aprotic solvents like Acetone and Dichloromethane.

-

Poor Solubility in Non-Polar Solvents: The presence of polar functionalities (two carbonyl groups, a thio-carbonyl, nitrogen, and sulfur atoms, plus the chloro-substituent) makes the molecule too polar to be effectively solvated by non-polar solvents like hexane.

-

Excellent Solubility in Polar Aprotic Solvents: Solvents like acetone and dichloromethane can engage in dipole-dipole interactions with the polar groups of the solute, leading to effective solvation and high solubility.

-

Limited Solubility in Polar Protic Solvents: While ethanol and methanol are polar, their strong hydrogen-bonding networks may be disrupted less favorably to accommodate the solute compared to the interactions offered by polar aprotic solvents. The energy cost to break the solvent-solvent hydrogen bonds is not fully compensated by the solute-solvent interactions.

-

Insolubility in Water: The molecule's large, non-polar benzoyl and thiazolidine ring structures dominate its character, making it hydrophobic and practically insoluble in water, despite its polar functional groups.

Visualizing Solubility Relationships

The relationship between solvent type and solubility can be represented conceptually.

Caption: Conceptual diagram of solute-solvent interactions and resulting solubility.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to characterizing the solubility of 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione. By combining a strong theoretical framework with a robust, standardized experimental protocol, researchers can generate high-quality, reliable solubility data. The hypothetical results indicate that the compound is likely to be most soluble in polar aprotic solvents, a critical piece of information for chemists working on its synthesis, purification, and formulation.

For future work, it is recommended to perform the described shake-flask experiments to generate definitive quantitative data. Furthermore, determining the Hansen Solubility Parameters for the compound would provide an even more powerful predictive tool for its behavior in various solvent blends and polymer matrices, accelerating its development for potential therapeutic or industrial applications.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

-

Hansen solubility parameter. Wikipedia. [Link]

-

Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. National Center for Biotechnology Information (PMC). [Link]

-

Polarity Index. Burdick & Jackson. [Link]

-

Hansen Solubility Parameters. Hansen-Solubility. [Link]

-

Polarities of Solvents. Shodex. [Link]

-

Hansen Solubility Parameters — Biological Materials. ResearchGate. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. National Center for Biotechnology Information (PMC). [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Solvents and Polarity. University of Rochester. [Link]

-

(PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. [Link]

-

Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. National Center for Biotechnology Information (PMC). [Link]

-

Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [Link]

-

Solvent-Miscibility-and-Polarity-Chart.pdf. Organometallics. [Link]

-

Solvent Polarity and Miscibility Chart | PDF. Scribd. [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. National Center for Biotechnology Information (PMC). [Link]

-

ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. ACS Publications. [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. International Council for Harmonisation (ICH). [Link]

-

Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. National Center for Biotechnology Information (PMC). [Link]

-

Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. National Center for Biotechnology Information (PMC). [Link]

-

M9 Biopharmaceutics Classification System-Based Biowaivers Questions and Answers. International Council for Harmonisation (ICH). [Link]

-

ICH M9 on biopharmaceutics classification system based biowaivers - Scientific guideline. European Medicines Agency. [Link]

-

Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. National Center for Biotechnology Information (PMC). [Link]

-

Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. National Center for Biotechnology Information (PMC). [Link]

-

Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]

-

Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. MDPI. [Link]

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polarity Index [macro.lsu.edu]

- 7. shodex.com [shodex.com]

- 8. organometallics.it [organometallics.it]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. researchgate.net [researchgate.net]

- 12. specialchem.com [specialchem.com]

- 13. enamine.net [enamine.net]

- 14. 134821-23-1|3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione|BLD Pharm [bldpharm.com]

- 15. researchgate.net [researchgate.net]

- 16. database.ich.org [database.ich.org]

- 17. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of nucleophilic substitution with 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione

Topic: Mechanism of Nucleophilic Substitution with 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione is a highly specialized "activated amide" reagent belonging to the class of Nagao auxiliaries . Unlike standard acid chlorides, which are often too reactive and promiscuous, or standard esters, which are too inert, this reagent occupies a "Goldilocks" zone of reactivity. It is primarily utilized for chemoselective acylation —specifically, the acylation of amines (aminolysis) in the presence of free hydroxyl groups or other nucleophiles without the need for protecting groups.

This guide details the molecular architecture, the precise mechanism of nucleophilic substitution, and the experimental protocols required to deploy this reagent effectively in complex organic synthesis.

Part 1: Molecular Architecture & Reactivity Profile

To understand the mechanism, one must first understand the electronic push-pull of the molecule. The compound consists of a 3-chlorobenzoyl moiety attached to the nitrogen of a 1,3-thiazolidine-2-thione heterocycle.

The Thione Effect

The core feature is the exocyclic thione sulfur (C=S) at position 2 of the thiazolidine ring.

-

Orbital Mismatch: The C=S double bond involves a

orbital overlap, which is less efficient than the -

Inductive Activation: The thione group, combined with the nitrogen atom, exerts a strong electron-withdrawing effect on the exocyclic carbonyl of the benzoyl group. This activates the carbonyl toward nucleophilic attack.

The Leaving Group (Nagao’s Auxiliary)

Upon nucleophilic attack, the leaving group is the 1,3-thiazolidine-2-thione anion .

-

Stability: This anion is resonance-stabilized. The negative charge is delocalized between the nitrogen and the exocyclic sulfur (N–C=S

N=C–S⁻). This stability lowers the energy barrier for the elimination step, facilitating the reaction under mild conditions.

The 3-Chloro Substituent

The 3-chlorophenyl ring provides a secondary electronic tuning. The chlorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity of the carbonyl carbon compared to the unsubstituted benzoyl analog. This ensures rapid reaction rates even with sterically hindered amines.

Part 2: Mechanism of Nucleophilic Substitution

The reaction follows a

The Pathway[1][2][3][4][5]

-

Nucleophilic Attack: The lone pair of the incoming nucleophile (typically a primary or secondary amine) attacks the electrophilic carbonyl carbon of the benzoyl group.

-

Tetrahedral Intermediate: A tetrahedral intermediate forms. The oxyanion is stabilized by the solvent and potential hydrogen bonding.

-

Elimination (Rate-Determining Step): The tetrahedral intermediate collapses. The C–N bond between the benzoyl group and the thiazolidine ring breaks.

-

Expulsion: The 1,3-thiazolidine-2-thione anion is expelled as a stable leaving group. This species is yellow, whereas the starting material is often bright yellow; however, the protonated form (free thione) is also yellow, so monitoring often requires TLC or UV-Vis rather than simple visual inspection of color loss, though a shift is often observed.

Mechanistic Visualization

The following diagram illustrates the nucleophilic substitution pathway, highlighting the transition states and the stability of the leaving group.

Caption: Step-wise mechanism of aminolysis showing the formation of the tetrahedral intermediate and the expulsion of the resonance-stabilized auxiliary.

Part 3: Chemoselectivity (The "Killer App")

The primary reason to use 3-(3-chlorobenzoyl)-1,3-thiazolidine-2-thione is chemoselectivity .

Amines vs. Alcohols

In a molecule containing both a primary amine and a primary alcohol, this reagent will selectively acylate the amine to form an amide, leaving the alcohol untouched.

-

Hard/Soft Acid-Base Theory (HSAB): The reagent is a "soft" electrophile compared to an acid chloride. It prefers the "softer" nitrogen nucleophile over the "harder" oxygen nucleophile.

-

pKa Correlation: The leaving group (pKa ~10.5 for the conjugate acid) is a better match for the amine substitution pathway than the alkoxide pathway under neutral conditions.

Comparative Reactivity Data

The table below summarizes why this reagent is superior for selective transformations.

| Reagent Type | Electrophilicity | Leaving Group Ability | Chemoselectivity (Amine vs. OH) | Stability (Hydrolysis) |

| Acid Chloride | Very High | Excellent (Cl⁻) | Poor (Reacts with both) | Low (Hydrolyzes rapidly) |

| Nagao Reagent | High (Tunable) | Good (Thione Anion) | Excellent (>99:1) | High (Stable solid) |

| Active Ester (NHS) | Moderate | Moderate | Good | Moderate |

| Alkyl Ester | Low | Poor (Alkoxide) | None (Requires heat/catalyst) | Very High |

Part 4: Experimental Protocols

Protocol A: Synthesis of the Reagent

Objective: Prepare 3-(3-chlorobenzoyl)-1,3-thiazolidine-2-thione from commercially available precursors.

Reagents:

-

1,3-Thiazolidine-2-thione (1.0 equiv)

-

3-Chlorobenzoyl chloride (1.1 equiv)

-

Triethylamine (

) or Sodium Hydride (NaH) (1.2 equiv) -

Dichloromethane (DCM) or THF (anhydrous)

Procedure:

-

Dissolution: Dissolve 1,3-thiazolidine-2-thione in anhydrous DCM (0.5 M concentration) under an inert atmosphere (

or Ar). -

Deprotonation/Base Addition:

-

If using Et3N: Add Et3N dropwise at 0°C.

-

If using NaH: Add NaH to the THF solution at 0°C and stir until

evolution ceases.

-

-

Acylation: Add 3-chlorobenzoyl chloride dropwise at 0°C. The solution will likely turn bright yellow.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of the thione starting material).[2]

-

Workup: Quench with saturated

. Extract with DCM. Wash organic layer with water and brine. Dry over -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography. The product is a stable, crystalline yellow solid.

Protocol B: Chemoselective Acylation (Aminolysis)

Objective: Acylate a polyfunctional amine without protecting hydroxyl groups.

Procedure:

-

Setup: Dissolve the target amine (1.0 equiv) in DCM or DMF.

-

Addition: Add 3-(3-chlorobenzoyl)-1,3-thiazolidine-2-thione (1.05 equiv).

-

Reaction: Stir at room temperature. No exogenous base is strictly required if the amine is nucleophilic enough, but 1.0 equiv of DIPEA can accelerate the reaction.

-

Observation: The reaction is usually complete within 1–3 hours.

-

Workup: The byproduct is the free thiazolidine-2-thione. This can be removed by washing with mild aqueous base (5%

or NaOH), as the thione is acidic (pKa ~10.5) and will partition into the aqueous phase, leaving the pure amide in the organic phase.

Workflow Diagram

Caption: Operational workflow for chemoselective acylation, highlighting the base-wash purification step.

Part 5: Troubleshooting & Optimization

-

Sluggish Reaction: If the amine is sterically hindered, the reaction may be slow.

-

Solution: Add a Lewis acid catalyst such as

or simply heat to 40°C. The "soft" nature of the thione allows for Lewis acid coordination to the exocyclic sulfur, further activating the carbonyl.

-

-

Byproduct Removal:

-

Issue: Traces of the yellow thiazolidine-2-thione byproduct remain.

-

Solution: The byproduct is soluble in base. Ensure the aqueous wash is pH > 11. Alternatively, use a scavenger resin (basic amberlyst) to trap the free thione.

-

-

Hydrolysis:

-

Issue: Formation of 3-chlorobenzoic acid.

-

Cause: Wet solvents.[1] While more stable than acid chlorides, the reagent will hydrolyze over time in the presence of water. Use anhydrous solvents.

-

References

-

Nagao, Y., Seno, K., Kawabata, K., Miyasaka, T., Takao, S., & Fujita, E. (1980). Monitored aminolysis of 3-acyl-1,3-thiazolidine-2-thiones: A new method for the synthesis of amides. Tetrahedron Letters, 21(9), 841–844. Link

-

Nagao, Y., & Fujita, E. (1984). 1,3-Thiazolidine-2-thione: A useful chiral auxiliary.[1] Heterocycles, 17, 537. (Seminal review on the general class of reagents).

-

Conrow, R. E., & Portoghese, P. S. (1986). The reaction of N-acyl-1,3-thiazolidine-2-thiones with amines. The Journal of Organic Chemistry, 51(6), 938–940. Link

- Xu, J., & Wei, T. (2014). Chemoselective acylation of amines in the presence of hydroxyl groups using N-acylthiazolidine-2-thiones. Journal of Chemical Research, 38(3), 180-183.

Sources

Technical Guide: Electronic Effects of the 3-Chloro Substituent on Benzoyl Thiazolidine-2-thiones

Executive Summary

N-(3-Chlorobenzoyl)thiazolidine-2-thione represents a pivotal scaffold in the study of acyl transfer reagents. While the parent N-benzoylthiazolidine-2-thione is a well-established "active amide" used in chemoselective acylation and as a chiral auxiliary (Nagao’s auxiliary), the introduction of a chlorine atom at the meta (3-) position fundamentally alters the electrophilicity of the exocyclic carbonyl.

This guide analyzes the electronic perturbations caused by the 3-chloro substituent, quantifying its impact on aminolysis kinetics, hydrolytic stability, and spectroscopic signatures. By leveraging Hammett substituent constants and transition state theory, we demonstrate that the 3-chloro derivative serves as a superior acyl donor compared to its unsubstituted counterpart, offering a precise balance between reactivity and shelf-stability.

Theoretical Framework: The 3-Chloro Electronic Signature

To understand the reactivity of N-(3-chlorobenzoyl)thiazolidine-2-thione, one must decouple the electronic effects of the substituent from the unique properties of the thiazolidine-2-thione ring.

The Thiazolidine-2-thione Effect

The thiazolidine-2-thione heterocycle is non-aromatic. The thione sulfur (

-

Consequence: The exocyclic carbonyl retains more double-bond character and higher electrophilicity than a standard benzamide. The N-C(O) bond is twisted, reducing orbital overlap and destabilizing the ground state.

The 3-Chloro Substituent ( )

The chlorine atom is located at the meta position relative to the carbonyl group.

-

Inductive Effect (-I): Chlorine is highly electronegative (

), pulling electron density through the -

Resonance Effect (+R): While halogens can donate electrons via resonance, this effect is negligible in the meta position because the lone pairs cannot delocalize onto the carbonyl carbon.

-

Hammett Constant: The substituent constant

for chlorine is 0.37 . This positive value indicates a net electron-withdrawing capability, which intensifies the positive charge character (

| Substituent | Position | Electronic Effect | Predicted Reactivity ( | |

| H | - | 0.00 | Reference | 1.0 |

| Cl | meta (3-) | 0.37 | Strong Inductive (-I) | > 1.0 (Enhanced) |

| Cl | para (4-) | 0.23 | -I and +R (opposing) | > 1.0 (Moderate) |

| OMe | para (4-) | -0.27 | Strong Resonance (+R) | < 1.0 (Diminished) |

Reactivity & Kinetics: Aminolysis

The defining characteristic of benzoyl thiazolidine-2-thiones is their susceptibility to aminolysis (reaction with amines to form amides). This is the primary reaction pathway for drug synthesis and peptide coupling.

Mechanism

The reaction proceeds via a B

-

Nucleophilic Attack: The amine attacks the carbonyl carbon.

-

Tetrahedral Intermediate: A zwitterionic intermediate (

) forms. -

Collapse: The thiazolidine-2-thione anion is an excellent leaving group (

of conjugate acid

Kinetic Enhancement by 3-Chloro

The rate-determining step is typically the formation of the tetrahedral intermediate or its breakdown, depending on the basicity of the leaving group.

-

Transition State Stabilization: The 3-chloro substituent withdraws electron density from the phenyl ring. This stabilizes the developing negative charge on the carbonyl oxygen in the transition state.

-

Hammett Correlation: The reaction rate follows the Hammett equation:

For the aminolysis of N-benzoylthiazolidine-2-thiones, the reaction constant

Pathway Visualization

Figure 1: Mechanistic pathway of aminolysis. The 3-chloro substituent stabilizes the zwitterionic tetrahedral intermediate via inductive withdrawal.

Experimental Protocols

Synthesis of N-(3-Chlorobenzoyl)thiazolidine-2-thione

This protocol utilizes the acid chloride method, which is superior to DCC coupling for electron-deficient benzoic acids due to higher yields and simpler purification.

Reagents:

-

Thiazolidine-2-thione (1.0 eq)

-

3-Chlorobenzoyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

DMAP (0.1 eq, Catalyst)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.

-

Solubilization: Dissolve thiazolidine-2-thione (10 mmol) in 50 mL anhydrous DCM. Add TEA (12 mmol) and DMAP (1 mmol). Cool to 0°C in an ice bath.

-

Addition: Add 3-chlorobenzoyl chloride (11 mmol) dropwise over 20 minutes. The solution will turn bright yellow (characteristic of the N-acyl thione chromophore).

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Quench with saturated NH

Cl. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove TEA), saturated NaHCO -

Purification: Dry over MgSO

, concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash chromatography.

Synthesis Workflow Diagram

Figure 2: Optimized synthetic workflow for the preparation of the 3-chloro derivative.

Structural & Spectroscopic Characterization

The 3-chloro substituent imparts distinct spectroscopic shifts that serve as quality control markers.

Infrared Spectroscopy (IR)

The carbonyl stretching frequency (

-

Unsubstituted Benzoyl:

-

3-Chloro Derivative:

-

Explanation: The electron-withdrawing Cl reduces the contribution of the resonance structure

, increasing the double bond character and thus the force constant of the carbonyl bond.

NMR Spectroscopy[1][2][3][4]

- C NMR (C=O): The carbonyl carbon will appear downfield (deshielded) relative to the parent, typically around 170-172 ppm .

- H NMR: The aromatic region will show the characteristic splitting pattern of a 3-substituted benzene: a singlet (H2), two doublets (H4, H6), and a triplet (H5).

X-Ray Crystallography Insights

In the solid state, the thiazolidine ring and the phenyl ring are not coplanar. The steric bulk of the thione sulfur forces a twist angle (torsion angle

References

-

Nagao, Y., Seno, K., Kawabata, K., et al. (1984). "Monitored aminolysis of 3-acylthiazolidine-2-thione: A new convenient synthesis of amides." Chemical and Pharmaceutical Bulletin, 32(7), 2687-2695. Link

-

Castro, E. A., Cubillos, M., Santos, J. G. (1996). "Kinetics and Mechanism of the Aminolysis of N-Benzoylthiazolidine-2-thione." Journal of Organic Chemistry, 61(10), 3501-3505. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165-195. Link

-

Renfrow, R. A., et al. (1983). "Structure and reactivity of N-acylthiazolidine-2-thiones." Journal of Organic Chemistry, 48, 3369. Link

Unlocking the Therapeutic Potential of 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione: A Technical Guide for Drug Discovery Professionals

Foreword: The Promise of Heterocyclic Scaffolds in Modern Medicine

In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds with diverse biological activities remains a cornerstone of therapeutic innovation. Among these, heterocyclic compounds, particularly those containing nitrogen and sulfur, have consistently demonstrated a remarkable breadth of pharmacological properties. The 1,3-thiazolidine-2-thione core, a privileged structure in medicinal chemistry, has garnered significant attention for its role in the development of agents with anticancer, antimicrobial, and anti-inflammatory potential. This technical guide delves into the specific scaffold of 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione, providing a comprehensive overview of its synthesis, potential biological activities, and robust methodologies for its evaluation. As we navigate the complexities of this promising molecule, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to unlock its full therapeutic potential.

The 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione Scaffold: A Structural Overview

The molecule at the heart of this guide, 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione, is characterized by a five-membered thiazolidine ring containing a thiocarbonyl group at the 2-position. The nitrogen atom at the 3-position is acylated with a 3-chlorobenzoyl group. This specific substitution pattern is hypothesized to be a key determinant of its biological activity, combining the established pharmacophore of the thiazolidine-2-thione ring with the electronic and steric influences of the meta-substituted chlorophenyl moiety.

Caption: General chemical structure of the 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione scaffold.

Synthesis of the Core Scaffold: A Step-by-Step Approach

The synthesis of 3-aroyl-1,3-thiazolidine-2-thiones is a well-established process in organic chemistry. A common and efficient method involves a two-step reaction sequence starting from an appropriate amino alcohol.

Rationale for the Synthetic Pathway

The chosen synthetic route offers several advantages, including readily available starting materials, high yields, and a straightforward purification process. The initial formation of the thiazolidine-2-thione ring via a cyclization reaction with carbon disulfide is a robust and widely used method.[1] The subsequent acylation of the nitrogen atom provides a versatile point for introducing structural diversity.

Detailed Experimental Protocol

Step 1: Synthesis of 1,3-Thiazolidine-2-thione

-

To a stirred solution of 2-aminoethanethiol (1.0 equivalent) in ethanol, add potassium hydroxide (2.0 equivalents).

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add carbon disulfide (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 1,3-thiazolidine-2-thione.

Step 2: Synthesis of 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione

-

Dissolve 1,3-thiazolidine-2-thione (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of 3-chlorobenzoyl chloride (1.1 equivalents) in the same solvent.

-

Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.

-

Once the reaction is complete, wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the final compound.

Caption: Synthetic workflow for 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione.

Potential Biological Activities: An Evidence-Based Exploration

While specific studies on 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione are limited, the broader class of thiazolidine and thiazolidinedione derivatives has been extensively investigated, revealing a wide spectrum of biological activities.[2][3][4] This section will explore the potential anticancer, antimicrobial, and anti-inflammatory properties of the target scaffold, drawing parallels from structurally related compounds.

Anticancer Potential

Thiazolidinedione derivatives have emerged as promising anticancer agents, influencing key molecular pathways involved in tumorigenesis such as cell proliferation, apoptosis, and angiogenesis.[2] The structural flexibility of the core, particularly at the C-5 position, allows for modifications that can fine-tune bioactivity and selectivity.[2]

Potential Mechanisms of Action:

-

Induction of Apoptosis: Many thiazolidinone derivatives have been shown to induce programmed cell death in various cancer cell lines.[5] This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases (e.g., G1/S or G2/M), preventing cancer cell proliferation.[6]

-

Inhibition of Key Signaling Pathways: Thiazolidinones can modulate critical signaling pathways implicated in cancer, such as the NF-κB and MAPK pathways.[7]

-

Enzyme Inhibition: Some derivatives have shown inhibitory activity against enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs) and vascular endothelial growth factor receptor 2 (VEGFR-2).[2][6]

Antimicrobial Activity

The thiazolidine nucleus is a component of several clinically important antibiotics, including penicillin.[8] Synthetic thiazolidinone derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens.[3][9]

Potential Mechanisms of Action:

-

Inhibition of Cell Wall Synthesis: A primary mechanism for many antimicrobial agents is the disruption of bacterial cell wall synthesis. Thiazolidinones may interfere with the enzymes involved in peptidoglycan biosynthesis.[10]

-

Inhibition of Protein Synthesis: Some derivatives have been found to inhibit bacterial protein synthesis, a unique mechanism of action that can be effective against resistant strains.[11]

-

Disruption of Virulence Factors: A novel approach in antimicrobial drug discovery is to target bacterial virulence factors without directly killing the bacteria, which may reduce the selective pressure for resistance.[12] Certain 1,3-thiazolidine-2-thione derivatives have been shown to inhibit the type III secretion system (T3SS), a key virulence factor in many Gram-negative bacteria.[12]

Anti-inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Heterocyclic compounds, including thiazolidinones, have shown promise in this area.[13][14]

Potential Mechanisms of Action:

-

Inhibition of Pro-inflammatory Enzymes: A key mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the production of prostaglandins that mediate inflammation.[14][15]

-

Modulation of Inflammatory Cytokines: Thiazolidinone derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).

-

Inhibition of NF-κB Signaling: The transcription factor NF-κB plays a central role in the inflammatory response. Inhibition of the NF-κB signaling pathway is a common mechanism for anti-inflammatory drugs.[7]

Methodologies for Evaluating Biological Activity: A Practical Guide

To rigorously assess the therapeutic potential of 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione, a series of well-defined in vitro and in vivo assays are essential. This section provides detailed, step-by-step protocols for evaluating its anticancer, antimicrobial, and anti-inflammatory activities.

In Vitro Anticancer Activity Assessment

4.1.1. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5][16]

-

Compound Treatment: Prepare serial dilutions of the test compound and a positive control (e.g., Doxorubicin) in the culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vitro Antimicrobial Susceptibility Testing

4.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18]

Protocol:

-

Prepare Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[17]

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[17][18]

4.2.2. Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative method to determine the susceptibility of a microorganism to an antimicrobial agent.[17][19]

Protocol:

-

Prepare Agar Plates: Prepare Mueller-Hinton agar plates.

-

Inoculate Plates: Evenly spread a standardized microbial suspension over the surface of the agar.

-

Apply Disks: Place paper disks impregnated with a known concentration of the test compound onto the agar surface.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Measure Zone of Inhibition: Measure the diameter of the clear zone around each disk where microbial growth is inhibited. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[17]

In Vitro and In Vivo Anti-inflammatory Activity Assessment

4.3.1. In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

-

Assay Reaction: Set up a reaction mixture containing the enzyme, arachidonic acid (substrate), and the test compound at various concentrations.

-

Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.

4.3.2. In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to screen for acute anti-inflammatory activity.

Protocol:

-

Animal Grouping: Use rats or mice and divide them into control, standard (e.g., indomethacin), and test groups.

-

Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally.

-

Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation and Interpretation

For a clear and comparative analysis of the biological activity data, it is crucial to present the results in a structured format.

Table 1: Hypothetical In Vitro Anticancer Activity of 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione

| Cell Line | IC50 (µM) |

| MCF-7 (Breast) | [Insert Value] |

| A549 (Lung) | [Insert Value] |

| PC-3 (Prostate) | [Insert Value] |

| HCT116 (Colon) | [Insert Value] |

Table 2: Hypothetical Antimicrobial Activity of 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | [Insert Value] |

| Escherichia coli (Gram-negative) | [Insert Value] |

| Candida albicans (Fungus) | [Insert Value] |

Table 3: Hypothetical Anti-inflammatory Activity of 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione

| Assay | IC50 (µM) / % Inhibition |

| COX-1 Inhibition (IC50) | [Insert Value] |

| COX-2 Inhibition (IC50) | [Insert Value] |

| Carrageenan-induced Paw Edema (% Inhibition at 3h) | [Insert Value] |

Future Directions and Concluding Remarks

The 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione scaffold represents a promising starting point for the development of novel therapeutic agents. The insights gathered from the biological evaluation of this core structure can guide the synthesis of a library of analogues with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most active compounds. Structure-activity relationship (SAR) studies will be instrumental in optimizing the lead candidates for further preclinical and clinical development.

This technical guide has provided a comprehensive framework for the synthesis and biological evaluation of 3-(3-Chlorobenzoyl)-1,3-thiazolidine-2-thione. By adhering to the principles of scientific integrity and employing the detailed methodologies outlined herein, researchers can effectively explore the therapeutic potential of this intriguing heterocyclic scaffold and contribute to the advancement of modern medicine.

References

-

Current views on the mechanism of action of thiazolidinedione insulin sensitizers. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved February 15, 2026, from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved February 15, 2026, from [Link]

-

New Method for Antibiotic Susceptibility Testing. (1971). Antimicrobial Agents and Chemotherapy. Retrieved February 15, 2026, from [Link]

-